Hexyl hexanoate

Catalog No.
S1892675
CAS No.
6378-65-0
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl hexanoate

CAS Number

6378-65-0

Product Name

Hexyl hexanoate

IUPAC Name

hexyl hexanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h3-11H2,1-2H3

InChI Key

NCDCLPBOMHPFCV-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CCCCC

Solubility

insoluble in water
1 ml in 2 ml 70% alcohol (in ethanol)

Canonical SMILES

CCCCCCOC(=O)CCCCC

Food Science and Flavor Analysis

  • Identification of Volatile Compounds

    Hexyl hexanoate is one of the many volatile compounds contributing to the aroma and flavor profile of various fruits, including apples, pineapples, and strawberries []. Researchers use techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify these volatile compounds, including hexyl hexanoate, to understand the chemical basis of fruit flavors [].

  • Flavor Reconstitution Experiments

    Hexyl hexanoate, along with other identified volatile compounds, can be used in experiments to recreate the complex flavor profile of a specific fruit []. By adjusting the concentration of each compound, researchers can investigate the role of hexyl hexanoate in the overall flavor perception.

Hexyl hexanoate, also known as hexyl caproate, is an organic compound classified as a fatty acid ester. It is formed through the condensation of hexanoic acid (caproic acid) and hexan-1-ol, resulting in the molecular formula C12H24O2C_{12}H_{24}O_{2} and a molecular weight of approximately 200.32 g/mol. This compound is characterized by a pleasant fruity aroma, making it valuable in the flavor and fragrance industries. Its structure can be represented as follows:

  • Chemical Structure:
    Hexyl hexanoate C6H13COO C6H13\text{Hexyl hexanoate }\text{C}_{6}\text{H}_{13}\text{COO C}_{6}\text{H}_{13}

Hexyl hexanoate is typically found in various natural sources, including fruits and certain essential oils, contributing to its sensory properties.

The fruity aroma of hexyl hexanoate is attributed to its volatility and interaction with olfactory receptors in the nose []. In some cases, it may play a role in attracting pollinators to plants []. However, more research is needed to fully elucidate its specific biological functions.

Typical of esters:

  • Esterification: The primary reaction for synthesizing hexyl hexanoate involves the esterification of hexanoic acid with hexan-1-ol. This reaction is reversible and can be catalyzed by acids such as sulfuric acid.
    Hexanoic Acid+Hexan 1 olHexyl Hexanoate+Water\text{Hexanoic Acid}+\text{Hexan 1 ol}\rightleftharpoons \text{Hexyl Hexanoate}+\text{Water}
  • Hydrolysis: In the presence of water and an acid or base catalyst, hexyl hexanoate can undergo hydrolysis to regenerate hexanoic acid and hexan-1-ol.
  • Transesterification: Hexyl hexanoate can react with other alcohols to form different esters, a process useful in biodiesel production.

Research indicates that hexyl hexanoate exhibits various biological activities, particularly in flavoring and fragrance applications. It has been noted for its potential antioxidant properties, which could play a role in lipid metabolism and cellular protection against oxidative stress . Additionally, its pleasant aroma makes it appealing for use in food products and perfumes.

The synthesis of hexyl hexanoate can be achieved through several methods:

  • Direct Esterification: This method involves the direct reaction between hexanoic acid and hexan-1-ol under acidic conditions, typically using sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures to drive the equilibrium towards ester formation.
  • Transesterification: Hexyl hexanoate can also be synthesized through transesterification processes involving triglycerides from natural oils, although this method is less common for this specific ester.
  • Biocatalysis: Enzymatic methods using lipases have been explored for synthesizing esters like hexyl hexanoate under mild conditions, offering a more environmentally friendly alternative.

Hexyl hexanoate finds applications across various industries:

  • Flavoring Agent: Commonly used in food products for its fruity flavor profile.
  • Fragrance Component: Employed in perfumes and cosmetics due to its pleasant scent.
  • Solvent: Utilized as a solvent in chemical formulations.
  • Plasticizer: Sometimes included in formulations to enhance flexibility.

Studies on the interactions of hexyl hexanoate primarily focus on its behavior within biological systems. It has been shown to interact with lipid membranes, potentially influencing membrane fluidity and permeability . Furthermore, its antioxidant properties suggest interactions with free radicals, which may help mitigate oxidative damage in cells.

Hexyl hexanoate shares similarities with several other fatty acid esters. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Characteristics
Octyl octanoateC_{16}H_{32}O_{2}Higher molecular weight; used for similar applications but with different sensory profiles.
Decyl decanoateC_{20}H_{40}O_{2}Longer carbon chain; often found in cosmetic formulations.
Ethyl caproateC_{8}H_{16}O_{2}Shorter chain; has a more pronounced fruity aroma.

Uniqueness of Hexyl Hexanoate

Hexyl hexanoate's uniqueness lies in its balanced chain length that provides both stability and desirable sensory properties, making it particularly effective as both a flavoring agent and fragrance component compared to shorter or longer-chain esters.

Physical Description

Liquid
colourless to pale yellow oily liquid with a herbaceous odou

XLogP3

4.4

Boiling Point

246.0 °C

Density

d2020 0.86
0.855-0.863(20°)

Melting Point

-55.0 °C

UNII

GI6FE1QMW6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 182 of 185 companies (only ~ 1.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

6378-65-0

Wikipedia

Hexyl hexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Hexanoic acid, hexyl ester: ACTIVE

Dates

Modify: 2023-08-16

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